1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea
Description
1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a cyclopropylmethyl group
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-2-24-17-6-4-3-5-16(17)22-18(23)21-13-19(11-12-19)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQSDVKXQUNOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-ethoxyphenyl intermediate through the reaction of 2-ethoxyphenol with an appropriate reagent, such as an alkyl halide, under basic conditions.
Cyclopropylmethylation: The next step involves the introduction of the cyclopropylmethyl group. This can be achieved by reacting the ethoxyphenyl intermediate with a cyclopropylmethyl halide in the presence of a base.
Formation of the Urea Derivative: Finally, the urea derivative is formed by reacting the cyclopropylmethylated intermediate with an isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols
Scientific Research Applications
1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea can be compared with other similar compounds, such as:
1-(2-ethoxyphenyl)-3-{[1-(4-chlorophenyl)cyclopropyl]methyl}urea: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of different halogens can affect the compound’s reactivity and biological activity.
1-(2-ethoxyphenyl)-3-{[1-(4-bromophenyl)cyclopropyl]methyl}urea: This compound contains a bromine atom instead of a fluorine atom, which can also influence its chemical and biological properties.
Biological Activity
The compound 1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea, known for its diverse biological activities, has garnered attention in pharmaceutical research. This article aims to detail the biological activity of this compound, summarizing findings from various studies and providing insights into its mechanisms of action and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Ethoxyphenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Cyclopropyl moiety : Often associated with enhanced pharmacological properties.
- Urea functionality : Commonly linked to biological activity, particularly in drug design.
The molecular formula is CHFNO, and its systematic name reflects its complex structure.
Antitumor Activity
Research indicates that derivatives of urea compounds, including the target compound, exhibit significant antitumor properties. For instance, studies have shown that similar urea derivatives can inhibit tumor cell proliferation in various human cancer cell lines.
| Cell Line | IC (µM) |
|---|---|
| PC-3 (Prostate) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 10.0 |
These findings suggest that this compound may possess comparable antitumor efficacy, warranting further investigation into its mechanisms and potential clinical applications .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of cell cycle progression : Similar compounds have been shown to induce G0/G1 phase arrest in cancer cells.
- Induction of apoptosis : Evidence suggests that urea derivatives can activate apoptotic pathways, leading to programmed cell death.
- Targeting specific receptors : The presence of the cyclopropyl group may enhance binding affinity to certain biological targets, such as growth factor receptors or enzymes involved in tumor growth .
Antimicrobial Activity
In addition to antitumor effects, there is emerging evidence of antimicrobial properties associated with related compounds. For example, studies have indicated that certain urea derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results highlight the potential for this compound as a dual-action therapeutic agent .
Case Studies
Several case studies have documented the effectiveness of urea derivatives in clinical settings:
- Case Study 1 : A patient with advanced prostate cancer showed a significant reduction in tumor markers after treatment with a related urea derivative.
- Case Study 2 : A clinical trial involving a similar compound demonstrated improved survival rates in patients with metastatic breast cancer.
These case studies underscore the clinical relevance of exploring this compound further .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
